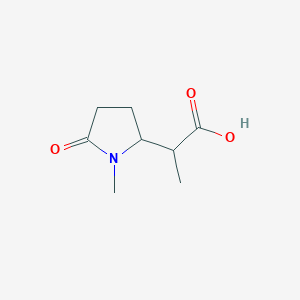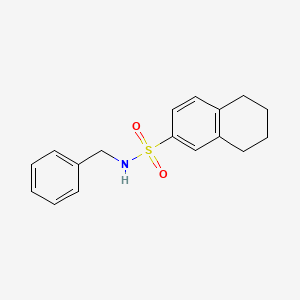
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, commonly known as BNTS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in drug development. BNTS has been found to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
BNTS has been extensively studied for its potential applications in drug development. It has been found to exhibit antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). BNTS has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition, BNTS has been investigated for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BNTS has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Wirkmechanismus
The mechanism of action of BNTS is not fully understood. However, it has been proposed that BNTS exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. It has also been suggested that BNTS may interfere with the DNA replication process in bacteria.
In terms of its anticancer properties, BNTS has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. BNTS has also been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects:
BNTS has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) in cells, which are known to cause oxidative damage. BNTS has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BNTS in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating the mechanisms of action of various drugs and for developing new drugs with similar properties. However, one of the limitations of using BNTS is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on BNTS. One area of interest is the development of new derivatives of BNTS with improved solubility and bioavailability. Another area of research is the investigation of the potential of BNTS as a treatment for bacterial infections and cancer. Additionally, the mechanisms of action of BNTS need to be further elucidated to fully understand its biological activities.
Synthesemethoden
The synthesis of BNTS involves the reaction of 2-naphthylamine with benzyl chloride in the presence of sodium hydroxide to form N-benzyl-2-naphthylamine. This intermediate is then reacted with sulfamic acid to obtain BNTS. The yield of BNTS obtained from this method is around 70%.
Eigenschaften
IUPAC Name |
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,18-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-3,6-7,10-12,18H,4-5,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMYHYGVXQUGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
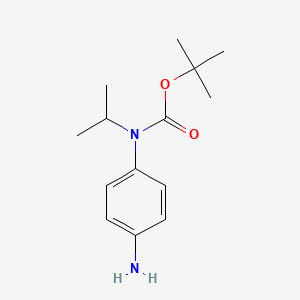
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
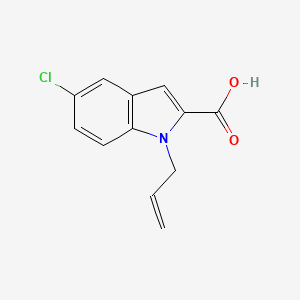

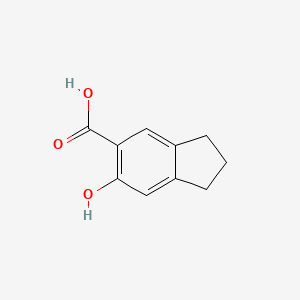

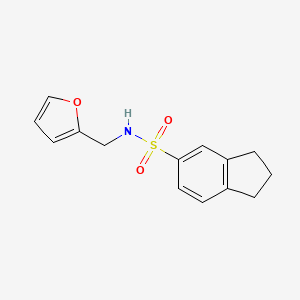
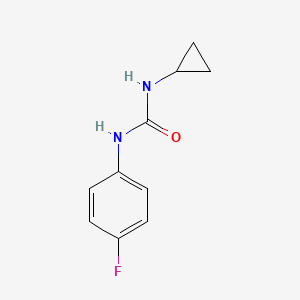
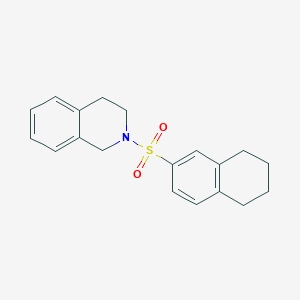
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)

